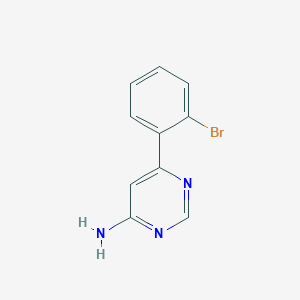

6-(2-Bromophenyl)pyrimidin-4-amine

CAS No.: 1251339-27-1

Cat. No.: VC3056277

Molecular Formula: C10H8BrN3

Molecular Weight: 250.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251339-27-1 |

|---|---|

| Molecular Formula | C10H8BrN3 |

| Molecular Weight | 250.09 g/mol |

| IUPAC Name | 6-(2-bromophenyl)pyrimidin-4-amine |

| Standard InChI | InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) |

| Standard InChI Key | DCPITJMDMBNDLB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br |

| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Br |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

6-(2-Bromophenyl)pyrimidin-4-amine consists of a pyrimidine ring with an amino group at the 4-position and a 2-bromophenyl substituent at the 6-position. This structural arrangement creates a compound with potential for specific molecular interactions relevant to drug development.

Table 1: Chemical Identity and Properties of 6-(2-Bromophenyl)pyrimidin-4-amine

| Property | Description |

|---|---|

| Chemical Name | 6-(2-Bromophenyl)pyrimidin-4-amine |

| Molecular Formula | C10H8BrN3 |

| CAS Number | 1251339-27-1 |

| Molecular Weight | 250.10 g/mol |

| Physical Appearance | Solid |

| Structural Classification | Bromophenyl-substituted aminopyrimidine |

The molecular structure features a pyrimidine ring with characteristic nitrogen atoms at positions 1 and 3, providing potential hydrogen bond acceptor sites. The amino group at position 4 can function as a hydrogen bond donor, while the bromophenyl group at position 6 contributes to the compound's lipophilicity and potential for halogen bonding interactions .

Structural Features and Related Compounds

Synthetic Methodologies

| Synthetic Approach | Key Reagents | Reaction Conditions | Potential Yield |

|---|---|---|---|

| Chalcone-Guanidine Condensation | 2-Bromophenyl chalcone and guanidine | Basic conditions, reflux in ethanol | Moderate to high |

| Direct Cyclization | 2-Bromophenyl enones and amidine derivatives | Base-catalyzed cyclization | Moderate |

| Cross-coupling Approaches | Halopyrimidines and organoboronic acids | Palladium-catalyzed coupling | Variable |

Synthesis Based on Related Compounds

The synthesis of structurally similar pyrimidine derivatives often involves the reaction of α,β-unsaturated ketones (chalcones) with guanidine or other amidine derivatives under basic conditions. For example, the synthesis of 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines involves the reaction of (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in the presence of lithium hydroxide in refluxing ethanol .

A proposed adaptation of this methodology for 6-(2-Bromophenyl)pyrimidin-4-amine might involve:

-

Preparation of a chalcone intermediate containing the 2-bromophenyl moiety

-

Reaction with an appropriate amidine derivative to form the pyrimidine ring

-

Strategic functionalization to introduce the amino group at the 4-position

Alternative approaches might include palladium-catalyzed cross-coupling reactions using preformed pyrimidine structures and organoboronic acids or other organometallic reagents bearing the bromophenyl group.

Analytical Characterization

Spectroscopic Analysis

Characterization of 6-(2-Bromophenyl)pyrimidin-4-amine would typically involve multiple spectroscopic techniques. Drawing from data available for related compounds, the following spectroscopic characteristics might be expected:

Table 3: Predicted Spectroscopic Characteristics of 6-(2-Bromophenyl)pyrimidin-4-amine

| Analytical Technique | Expected Features |

|---|---|

| IR Spectroscopy | N-H stretching vibrations (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), C-Br stretching (550-650 cm⁻¹) |

| ¹H NMR | Aromatic protons (7.2-8.0 ppm), pyrimidine H-2 and H-5 (8.0-9.0 ppm), NH₂ protons (5.0-6.0 ppm) |

| ¹³C NMR | Pyrimidine carbon signals (155-165 ppm), aromatic carbons (120-140 ppm), C-Br (~120 ppm) |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 250, isotope pattern characteristic of bromine |

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be a valuable method for analyzing the purity of 6-(2-Bromophenyl)pyrimidin-4-amine. Based on methodologies developed for related compounds such as N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, a viable approach might involve:

-

Column: C18 (4.6 mm × 250 mm, 5.0 μm)

-

Mobile phase: Methanol/water mixture (potentially in 80:20 ratio)

-

Flow rate: 1 mL/min

Such a method would likely provide effective separation and quantification of 6-(2-Bromophenyl)pyrimidin-4-amine with good linearity, precision, and accuracy.

| Structural Feature | Potential Contribution to Activity |

|---|---|

| Pyrimidine Core | DNA/RNA interactions, enzyme binding |

| 4-Amino Group | Hydrogen bonding, solubility enhancement |

| 2-Bromophenyl Group | Lipophilicity, halogen bonding, protein binding |

| Position of Bromine | Conformational effects, receptor specificity |

The ortho position of the bromine atom on the phenyl ring likely influences the conformational flexibility of the molecule, potentially affecting its binding to biological targets. Additionally, the 4-amino group provides potential for hydrogen bonding interactions with biological receptors or enzyme active sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume